JNJ-54166060
Description
Properties
CAS No. |
1627900-42-8 |
|---|---|
Molecular Formula |
C20H15ClF4N4O |
Molecular Weight |
438.8106 |
IUPAC Name |
(R)-(2-chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)methanone |
InChI |
InChI=1S/C20H15ClF4N4O/c1-11-18-15(29(10-27-18)16-6-5-12(22)9-26-16)7-8-28(11)19(30)13-3-2-4-14(17(13)21)20(23,24)25/h2-6,9-11H,7-8H2,1H3/t11-/m1/s1 |
InChI Key |
PLIXFSPGDVKMDM-LLVKDONJSA-N |
SMILES |
ClC1=C(C(N2CCC(N(C3=CC=C(F)C=N3)C=N4)=C4[C@H]2C)=O)C=CC=C1C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-54166060; JNJ 54166060; JNJ54166060. |
Origin of Product |
United States |
Discovery and Medicinal Chemistry Optimization of Jnj 54166060
Identification of Lead Compounds from Imidazopyridine Chemical Series
The journey to JNJ-54166060 began with the exploration of the imidazopyridine chemical series. frontiersin.orgmdpi.comdoi.org This scaffold was identified as a promising starting point for developing P2X7 receptor antagonists. mdpi.comresearchgate.net Initial compounds within this series, such as those based on the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine template, showed potential but also presented challenges, including issues with P2X7 affinity and liver microsomal stability. nih.govacs.org
Comprehensive Structure-Activity Relationship (SAR) Studies
Elucidation of Key Structural Motifs for P2X7 Receptor Affinity and Potency
Intensive structure-activity relationship (SAR) studies were instrumental in identifying the key structural features necessary for high affinity and potency at the P2X7 receptor. nih.govacs.org A critical discovery was the significant impact of a methyl substituent on the imidazopyridine core. uniba.it Specifically, the introduction of a methyl group at the 4-position of the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine ring system, particularly in the (R)-configuration, was found to be highly favorable for P2X7 affinity. uniba.it this compound is, in fact, the (R)-enantiomer of a racemic mixture, demonstrating significantly higher affinity for the human P2X7 receptor compared to its counterpart.
Further SAR exploration revealed that the nature of the N-1 substituent on the imidazopyridine ring was also crucial. acs.org Aromatic and heteroaromatic groups were found to be preferred at this position. acs.org For instance, replacing a phenyl group with a pyridyl or pyrimidine (B1678525) group maintained or even improved affinity for the human P2X7 receptor. nih.gov The combination of the (R)-methyl group on the core and specific heteroaromatic substituents at N-1, such as the 5-fluoropyridin-2-yl group found in this compound, proved to be a powerful strategy for achieving high potency. nih.govacs.org
The benzamide (B126) portion of the molecule also underwent optimization. The 2-chloro-3-(trifluoromethyl)phenyl group was identified as an important moiety for high human P2X7 receptor affinity. nih.gov
| Compound Modification | Effect on P2X7 Affinity/Potency | Reference |
|---|---|---|
| Introduction of (R)-methyl group at position 4 of the imidazopyridine core | Significantly improved P2X7 affinity | uniba.it |
| Substitution with heteroaromatics (e.g., pyridyl, pyrimidine) at N-1 | Maintained or improved human P2X7 affinity | nih.gov |
| Incorporation of a 2-chloro-3-(trifluoromethyl)phenyl benzamide | Important for high human P2X7 affinity | nih.gov |
Optimization of Selectivity Across P2X Receptor Subtypes
Achieving selectivity for the P2X7 receptor over other P2X subtypes was a key objective in the development of this compound. nih.gov The P2X receptor family comprises seven subtypes (P2X1-7), and off-target activity could lead to undesirable side effects. uniba.it The optimization process involved screening the synthesized compounds against a panel of P2X receptors to ensure a high degree of selectivity for P2X7. core.ac.uk
The structural modifications that enhanced P2X7 potency, such as the specific combination of the imidazopyridine core, the N-1 substituent, and the benzamide group, also contributed to its selectivity profile. This compound has been reported to be a selective P2X7 receptor antagonist. medchemexpress.comprobechem.commedchemexpress.com This selectivity is crucial for its potential as a targeted therapeutic agent.
Strategies for Enhancing Preclinical Pharmacokinetic Properties
Beyond receptor affinity and selectivity, a major focus of the medicinal chemistry effort was to engineer a molecule with favorable preclinical pharmacokinetic properties, including metabolic stability and brain penetration. acs.orgmdpi.comnih.gov
Improvement of Metabolic Stability (e.g., Liver Microsomal Stability)
Early compounds in the imidazopyridine series suffered from poor metabolic stability, particularly in liver microsomes. nih.govacs.org This is a common challenge in drug discovery, as rapid metabolism can lead to low bioavailability and a short duration of action. nih.gov To address this, several strategies were employed.
The introduction of the methyl group on the imidazopyridine core not only improved potency but, in many cases, also enhanced metabolic stability in microsomal preparations. uniba.itacs.org Furthermore, the strategic placement of fluorine atoms on the aromatic rings was a key tactic. For instance, the 5-fluoro substituent on the pyrimidine ring of related compounds was found to make the molecule less susceptible to oxidative metabolism, thereby increasing its stability in liver microsomes. This approach of using fluorination to block sites of metabolism is a well-established strategy in medicinal chemistry.
The optimization efforts were successful, as this compound demonstrated improved metabolic stability and low to moderate clearance in preclinical species. nih.govmedchemexpress.com
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) | Half-life (h) | Reference |
|---|---|---|---|---|
| Rat | 55 | 30 | 1.7 | medchemexpress.com |
| Dog | >100 | 5.5 | 11.9 | medchemexpress.com |
| Monkey | 54 | 14 | 4.2 | medchemexpress.com |
Modulation of Brain Penetration and Distribution
For a P2X7 antagonist intended to treat central nervous system (CNS) disorders, the ability to cross the blood-brain barrier (BBB) is paramount. nih.govnih.gov The imidazopyridine scaffold itself is known to be a versatile template for designing CNS-penetrant molecules. mdpi.comdoi.orgresearchgate.net
Stereochemical Investigations and Enantiomeric Purity (e.g., (R)-JNJ-54166060)
A critical aspect in the optimization of the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine series was the investigation of its stereochemistry. The introduction of a methyl group on the core structure created a chiral center, leading to the existence of two enantiomers, (R) and (S).
Subsequent research revealed a significant difference in the biological activity of these enantiomers, highlighting a strong enantiomeric preference for the P2X7 ion channel. nih.gov The (R)-enantiomer, this compound, was identified as the more potent of the two. acs.orgfigshare.com The separation of the racemic mixture to isolate the individual enantiomers was achieved using chiral supercritical fluid chromatography (SFC). newdrugapprovals.org
The differing potencies of the enantiomers underscore the importance of stereochemistry in the interaction with the P2X7 receptor. The (S)-enantiomer, (S)-JNJ-54166060, is also recognized as a potent P2X7 antagonist, though research has primarily focused on the (R)-enantiomer due to its superior activity profile in initial studies. targetmol.comyoutube.comnih.gov
Table 1: Comparison of P2X7 Receptor Antagonist Activity for this compound Enantiomers
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| (R)-JNJ-54166060 | human P2X7 | 4 |
| rat P2X7 | 115 | |
| mouse P2X7 | 72 | |
| (S)-7-methyl derivative (related series) | human P2X7 | 7.7 ± 2.6 |
| rat P2X7 | 8.0 ± 2.9 | |
| (R)-8-methyl derivative (related series) | human P2X7 | 1560 |
| rat P2X7 | 2240 |
Data sourced from multiple studies. medchemexpress.comnih.gov The data for the (S)-7-methyl and (R)-8-methyl derivatives are from a closely related chemical series and are included to illustrate the profound impact of stereochemistry on P2X7 receptor affinity.
The definitive assignment of the (R)-configuration to the more active enantiomer, this compound, was a crucial step in its development as a clinical candidate. This focus on enantiomeric purity ensures that the therapeutic activity is maximized while minimizing potential off-target effects or reduced efficacy that could arise from the less active enantiomer.
Preclinical Pharmacological Profile of Jnj 54166060
Mechanism of Action as a Potent and Selective P2X7 Receptor Antagonist
JNJ-54166060 is identified as a potent and selective antagonist of the P2X7 receptor (P2X7R). medchemexpress.commedchemexpress.comwhiterose.ac.uk The P2X7 receptor, a ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) 5′-triphosphate (ATP), is a key mediator in inflammatory processes. medchemexpress.comrssing.comunife.it this compound's antagonistic action occurs at an allosteric binding site on the receptor, which is distinct from the ATP binding site. This mechanism allows it to hinder the conformational changes required for pore opening, thereby blocking receptor activation. The compound was developed from a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives to optimize P2X7 affinity and metabolic stability. nih.govfrontiersin.org
Activation of the P2X7 receptor by ATP characteristically leads to the opening of a non-selective cation channel, resulting in a rapid influx of calcium (Ca²⁺) and sodium (Na⁺) ions and an efflux of potassium (K⁺) ions. medchemexpress.com this compound effectively inhibits this primary function. Its potency in blocking ATP-induced ion channel activity has been quantified through calcium flux assays. whiterose.ac.uk In these preclinical tests, this compound demonstrated a significant ability to block the increase in intracellular calcium that follows receptor stimulation. whiterose.ac.uk
A critical downstream consequence of P2X7 receptor activation, particularly in immune cells like microglia and macrophages, is the assembly and activation of the NLRP3 inflammasome. mdpi.com This process leads to the maturation and release of highly pro-inflammatory cytokines, most notably Interleukin-1 beta (IL-1β). mdpi.com As a potent P2X7 antagonist, this compound effectively suppresses this inflammatory cascade. By blocking the initial receptor activation, it prevents the subsequent release of IL-1β. frontiersin.orgacs.org The measurement of IL-1β release in blood is often used as a key biomarker to assess the target engagement and functional activity of P2X7 antagonists in preclinical models. frontiersin.org
Inhibition of ATP-Induced Calcium Flux and Ion Channel Activity
Receptor Binding Characteristics Across Species (e.g., Human, Rat, Mouse P2X7R)
The potency of this compound shows notable variation across different species. It exhibits the highest affinity for the human P2X7 receptor, with considerably lower potency observed in rodent species. whiterose.ac.uk This species-dependent difference is a known characteristic for many P2X7R antagonists and is attributed to variations in the amino acid sequence of the receptor's allosteric binding pocket, such as the presence of phenylalanine at position 95 in the human receptor versus leucine (B10760876) in the rat receptor. unife.itmdpi.com The inhibitory concentrations (IC₅₀) determined from calcium flux assays are detailed below. medchemexpress.commedchemexpress.comwhiterose.ac.uk
| Species | Receptor | IC₅₀ (nM) |
| Human | P2X7R | 4 |
| Mouse | P2X7R | 72 |
| Rat | P2X7R | 115 |
Enzymatic Interaction Profiling (e.g., Cytochrome P450 Metabolism)
Preclinical studies have characterized the interaction of this compound with the cytochrome P450 (CYP) family of enzymes, which are crucial for drug metabolism. This compound possesses a unique CYP interaction profile. rssing.comnih.gov It was identified as a regioselective inhibitor of CYP3A-mediated metabolism of midazolam. rssing.comnih.govnewdrugapprovals.org Specifically, it was shown to inhibit the formation of 1-OH midazolam but not 4-OH midazolam. scribd.com Despite this specific interaction, broader assessments indicated that the compound did not significantly block other major CYP450 isoforms. researchgate.netuniba.it The compound was developed to have low to moderate clearance and improved stability in human and rat liver microsomes. nih.govnewdrugapprovals.org
Off-Target Selectivity Assessment (e.g., hERG Channel Inhibition)
To ensure target specificity, this compound was evaluated for its activity against a panel of other potential biological targets. reactionbiology.comhealthtech.comdrugdiscoverynews.com A critical part of this assessment is screening for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, as blockage of this channel is associated with cardiac arrhythmias. Research findings indicate that this compound does not block the hERG channel. researchgate.netuniba.it Furthermore, broader screening confirmed that the compound is highly selective for the P2X7 receptor, with no significant inhibitory activity against other major CYP450 enzymes. researchgate.netuniba.it This high degree of selectivity is a key characteristic, minimizing the potential for off-target effects. criver.com
In Vitro and in Vivo Preclinical Efficacy Studies of Jnj 54166060
Cellular and Tissue-Based Assays
Modulation of Microglial Activation and Proliferation
Microglia, the resident immune cells of the CNS, become activated and proliferate in response to brain injury or pathological conditions. lu.senih.govfrontiersin.org JNJ-54166060, by targeting the P2X7 receptor, has been investigated for its ability to modulate these microglial functions. The P2X7 receptor is known to be a key mediator of microglial activation. researchgate.netwhiterose.ac.uk Studies on related P2X7 antagonists have shown that blocking this receptor can inhibit the release of inflammatory mediators from microglia. For instance, the antagonist JNJ-47965567 demonstrated potent inhibition of IL-1β release from rat microglia. researchgate.net Furthermore, inhibitors of the colony-stimulating factor 1 receptor (CSF1R), another pathway crucial for microglial proliferation and survival, have been shown to reduce microglial numbers and attenuate neuroinflammation in disease models. nih.govnih.gov While direct data on this compound's effect on microglial proliferation from the provided search results is limited, its mechanism as a P2X7 antagonist suggests it would play a significant role in controlling microglial activation and subsequent inflammatory responses. researchgate.netunife.it
| Compound | Assay | System | Effect | Reference |
|---|---|---|---|---|
| JNJ-47965567 (related P2X7 antagonist) | IL-1β Release | Rat Microglia | Potent attenuation of IL-1β release | researchgate.net |
| JNJ-40346527 (CSF1R inhibitor) | Microglial Proliferation | ME7 Prion Mouse Model | Anti-proliferative effects on microglia | nih.gov |
Effects on Astrocytic Reactivity and Neuron-Glia Communication
The P2X7 receptor is involved in the complex communication between neurons and glial cells, including astrocytes. whiterose.ac.uknih.goviu.edu Under pathological conditions, astrocytes become reactive, a process known as astrogliosis, which can have both beneficial and detrimental effects. The P2X7 receptor is expressed on astrocytes and its activation can contribute to neuroinflammatory processes. unife.itfrontiersin.org For example, the P2X7R/NLRP3 inflammasome complex is present in astrocytes and mediates the release of IL-1β. unife.it Antagonism of the P2X7 receptor, therefore, has the potential to modulate astrocytic reactivity and its communication with other neural cells. By inhibiting P2X7, compounds like this compound could influence neuron-glia signaling, potentially reducing neurotoxic inflammatory responses and helping to restore homeostatic functions. whiterose.ac.uknih.gov
Impact on Inflammatory Mediators in Peripheral Immune Cells
The P2X7 receptor is robustly expressed on peripheral immune cells, such as macrophages and monocytes, and plays a crucial role in initiating the innate immune response. whiterose.ac.ukunife.it Activation of P2X7 by ATP released from damaged cells triggers the processing and release of key inflammatory mediators, including IL-1β and IL-18. unife.it This process is central to systemic inflammation, which can, in turn, influence neuroinflammation by compromising the blood-brain barrier and allowing peripheral immune cells and mediators to enter the CNS. nih.govnih.gov this compound, as a P2X7 antagonist, is designed to block this pathway. researchgate.netunife.it Studies on other P2X7 antagonists have demonstrated effective inhibition of IL-1β release in human blood and monocytes, confirming the receptor's role in peripheral inflammation. researchgate.net By blocking P2X7 on peripheral immune cells, this compound can potentially reduce the systemic inflammatory load, which is increasingly recognized as a contributor to the pathogenesis of neurodegenerative diseases. nih.govnih.gov
Efficacy in Established Animal Models of Neurological and Neuroinflammatory Diseases (excluding human clinical trials)
Models of Neurodegeneration (e.g., Alzheimer's, Parkinson's, Multiple Sclerosis)
Animal models are essential for understanding the pathology of neurodegenerative diseases and for testing the efficacy of new therapeutic agents. nih.govfrontiersin.org
Alzheimer's Disease (AD): In AD models, neuroinflammation driven by microglial activation around amyloid-beta plaques is a key pathological feature. frontiersin.orgresearchgate.net The P2X7 receptor is implicated in this process. researchgate.netdntb.gov.ua While specific studies on this compound in AD models were not detailed in the search results, its brain-penetrant nature and its function as a P2X7 antagonist make it a relevant candidate for study in such models. researchgate.net Targeting microglial proliferation and activation with inhibitors has shown therapeutic potential in mouse models of tauopathy, a key aspect of AD. nih.gov
Multiple Sclerosis (MS): The most common animal model for MS is Experimental Autoimmune Encephalomyelitis (EAE). meliordiscovery.comredoxis.senih.govwikipedia.org EAE models replicate key features of MS, including T-cell mediated autoimmune attacks on myelin, neuroinflammation, demyelination, and progressive paralysis. nih.govinnoserlaboratories.com The P2X7 receptor is upregulated on microglia, astrocytes, and oligodendrocytes in MS lesions, highlighting its potential as a therapeutic target. unife.itfrontiersin.org The ability of a P2X7 antagonist to suppress neuroinflammation suggests it could be effective in EAE models. For instance, studies have shown that inhibiting microglial proliferation can delay the onset of clinical symptoms in the EAE model. nih.gov
| Disease | Common Animal Model | Key Pathological Features Modeled | Reference |
|---|---|---|---|
| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) | Inflammation, Demyelination, Axonal Damage, Paralysis | meliordiscovery.comwikipedia.orgnih.gov |
| Alzheimer's Disease | Transgenic Mice (e.g., APP, P301S Tau) | Amyloid-beta plaques, Neurofibrillary tangles, Neuroinflammation | nih.govnih.govfrontiersin.org |
| Parkinson's Disease | MPTP or 6-OHDA induced models | Microglial activation, Loss of dopaminergic neurons | frontiersin.org |
Preservation of Neuronal Integrity in Disease Models
The activation of the P2X7 receptor is implicated in neuroinflammatory and neurodegenerative processes. nih.govresearchgate.net This receptor's activity can lead to the activation of microglia and astrocytes, which in turn provoke neuronal death, glutamate-mediated excitotoxicity, and the activation of the NLRP3 inflammasome. nih.govresearchgate.net The subsequent release of pro-inflammatory cytokines contributes to a cycle of inflammation and neuronal damage. nih.gov Consequently, antagonism of the P2X7 receptor is a therapeutic strategy aimed at preserving neuronal integrity.
Preclinical studies with P2X7 receptor antagonists have demonstrated neuroprotective effects in various disease models. For instance, in mouse models of temporal lobe epilepsy, treatment with the P2X7 antagonist JNJ-47965567 led to a reduction in activated microglia and astrocytes in the hippocampus. nih.gov This suggests that blocking the P2X7 receptor can mitigate the cellular hallmarks of neuroinflammation, thereby potentially preserving neuronal structure and function. While direct studies on this compound's effect on neuronal integrity are not extensively detailed, its mechanism as a potent P2X7 antagonist suggests a similar neuroprotective potential by inhibiting the underlying neuroinflammatory cascades. researchgate.net
Models of Mood Disorders (e.g., Depression, Anxiety)
The P2X7 receptor is considered a significant target in the pathophysiology of mood disorders. whiterose.ac.uk Genetic studies have linked the gene encoding the human P2X7 receptor to a locus of susceptibility for major depressive disorder and bipolar disorder. whiterose.ac.uk Preclinical research using various animal models has substantiated the receptor's role in stress-induced behaviors resembling depression and anxiety. whiterose.ac.uk
Pharmacological blockade of the P2X7 receptor has shown antidepressant-like effects in these models. Brain-penetrant P2X7 antagonists have demonstrated efficacy by inhibiting the P2X7/NLRP3/IL-1β signaling pathway, which is activated by stress-induced glutamate (B1630785) and subsequent ATP release from astrocytes. nih.gov this compound, as a potent, brain-penetrant P2X7 antagonist, has been evaluated in such models and has shown promise in mitigating behaviors associated with mood disorders. nih.govwhiterose.ac.uk
The chronic unpredictable mild stress (CUMS) model in mice is a widely used paradigm to induce depression-like symptoms, such as anhedonia. In this model, brain-penetrable P2X7 receptor antagonists have demonstrated notable antidepressant effects. nih.gov Studies have shown that P2X7 antagonists can reverse the behavioral deficits induced by CUMS, an effect attributed to the inhibition of the P2X7/NLRP3/IL-1β pathway. nih.gov this compound, specifically, has been shown to exhibit antidepressant effects in the CUMS mouse model, highlighting its potential as a therapeutic agent for depression. nih.gov
Models of Epilepsy and Seizure Activity (e.g., Anticonvulsant Effects)
The P2X7 receptor is upregulated and implicated in the pathophysiology of conditions like temporal lobe epilepsy (TLE). nih.gov Its inhibition has emerged as a potential therapeutic strategy for seizure control. Preclinical studies have shown that P2X7 antagonists can reduce seizures and exert neuroprotective effects. nih.gov For example, the antagonist JNJ-47965567 was found to reduce TLE in mice, an effect that persisted beyond the presence of the drug. nih.gov
A closely related compound, JNJ-54175446, has been tested in the intra-amygdala kainic acid mouse model of drug-resistant TLE. In these studies, JNJ-54175446 resulted in a significant reduction in spontaneous recurrent seizures. This anticonvulsant effect was observed to last for several days even after the cessation of treatment. These findings provide strong evidence that targeting the P2X7 receptor may have therapeutic applications in the treatment of epilepsy. mdpi.com
Other Preclinical Disease Models Under Investigation (e.g., Neuropathic Pain)
The P2X7 receptor plays a pivotal role in mediating the release of pro-inflammatory cytokines that are known to be involved in pain conditions. ebiohippo.com As such, P2X7 antagonism is being investigated as a therapeutic approach for various pain states, including neuropathic pain. ebiohippo.comfrontiersin.org Preclinical models of neuropathic pain are produced by damage to neurons in the peripheral and central nervous systems. researchgate.net The P2X7 antagonist JNJ-47965567 has demonstrated substantial efficacy in a rat model of neuropathic pain, reducing pain-related behaviors. frontiersin.org Given that this compound is a potent P2X7 antagonist, it is also under investigation for its potential utility in treating neuropathic pain. researchgate.net
Preclinical Pharmacokinetic and Pharmacodynamic Correlations
This compound is an imidazopyridine-based antagonist of the P2X7 receptor characterized by high oral bioavailability and low to moderate clearance in preclinical species. nih.govebiohippo.com A critical feature for a CNS-targeted agent is its ability to cross the blood-brain barrier. This compound demonstrates excellent brain penetration, achieving a brain-to-plasma concentration ratio of approximately 3 in rats. nih.govnih.gov Despite the total concentration in the brain being about threefold higher than in plasma, the free concentrations in both compartments are similar when corrected for plasma protein binding (5.5% free) and brain tissue binding (1.5% free). nih.gov This efficient CNS penetration is crucial for the compound to engage its target, the P2X7 receptor, within the brain. The pharmacodynamic effect, measured as receptor occupancy, has been directly correlated with its concentration, demonstrating an ED50 of 2.3 mg/kg following oral administration in rats for target engagement in the brain. nih.govebiohippo.comnih.gov
Brain Receptor Occupancy Determination in Rodent Models (e.g., Ex Vivo Autoradiography)
The engagement of this compound with its target in the central nervous system has been quantified in rodent models using techniques such as ex vivo autoradiography. nih.govuniba.it This method allows for the determination of the percentage of P2X7 receptors occupied by the antagonist at various doses. For this compound, these studies have established a clear dose-dependent occupancy in the rat brain. nih.gov
The compound demonstrated an ED50 (the dose required to achieve 50% of the maximal effect, in this case, receptor occupancy) of 2.3 mg/kg when administered orally. nih.govnih.govscribd.com This demonstrates that this compound effectively reaches and binds to P2X7 receptors in the brain at pharmacologically relevant doses. This robust target engagement in the CNS is a prerequisite for its efficacy in preclinical models of neurological and psychiatric disorders. nih.govuniba.it
Interactive Data Table: In Vitro Potency of this compound This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against P2X7 receptors from different species.
| Species | IC50 (nM) | Reference |
| Human | 4 | nih.govwhiterose.ac.ukebiohippo.com |
| Rat | 115 | whiterose.ac.uk |
| Mouse | 72 | whiterose.ac.uk |
Interactive Data Table: Preclinical Pharmacokinetic and Pharmacodynamic Properties of this compound in Rats This table outlines key in vivo parameters for this compound in rats.
| Parameter | Value | Reference |
| Brain/Plasma Ratio | ~3 | nih.govnih.gov |
| Brain Receptor Occupancy (ED50, oral) | 2.3 mg/kg | nih.govebiohippo.comnih.govscribd.com |
| Oral Bioavailability (F) | > 50% | researchgate.netuniba.it |
Correlation of Systemic Exposure with CNS Target Engagement
A critical aspect of developing CNS-targeted therapies is establishing a clear relationship between the concentration of the drug in the bloodstream (systemic exposure) and its ability to engage its target in the brain. Preclinical research on this compound has focused on quantifying this correlation to predict its therapeutic potential.
Studies in rats have shown that this compound effectively crosses the blood-brain barrier. nih.govresearchgate.net It demonstrates a significant brain-to-plasma concentration ratio of approximately 3, indicating that the compound accumulates in the brain tissue at levels three times higher than in the plasma. nih.govresearchgate.net However, the total concentration in tissue can be misleading due to non-specific binding. When accounting for plasma protein binding (5.5% free) and brain tissue binding (1.5% free), the unbound, pharmacologically active concentrations in both compartments were found to be similar. nih.gov
The engagement of this compound with the P2X7 receptor in the CNS was evaluated through its in vivo efficacy. The compound demonstrated a dose-dependent effect, with an oral effective dose for 50% of the maximal response (ED50) of 2.3 mg/kg in rats. nih.gov Further research confirmed that the compound achieved a percentage of receptor occupancy in the brain that was consistent with its in vitro potency (IC50 value). researchgate.net This correlation between systemic administration and central target engagement underscores the compound's ability to reach and act on its intended target within the brain. researchgate.netresearchgate.net
The following table summarizes the key preclinical pharmacokinetic and pharmacodynamic parameters for this compound.
| Parameter | Species | Value | Reference |
| Oral Bioavailability (F) | Rat | > 50% | researchgate.net |
| Brain/Plasma Ratio | Rat | ~3 | nih.govresearchgate.net |
| Free Fraction (Plasma) | Rat | 5.5% | nih.gov |
| Free Fraction (Brain) | Rat | 1.5% | nih.gov |
| Oral ED50 | Rat | 2.3 mg/kg | nih.gov |
Advanced Research Methodologies and Future Directions in Jnj 54166060 Research
Application of Advanced Imaging Techniques (e.g., PET Radioligand Development) for Preclinical Receptor Monitoring
Advanced biomedical imaging techniques, particularly Positron Emission Tomography (PET), have become indispensable tools in the study of P2X7 receptors as therapeutic targets for neuroinflammation. uniba.itvietnamjournal.ru The development of specific PET radioligands allows for the non-invasive, in vivo visualization and quantification of P2X7 receptor expression and occupancy in the central nervous system (CNS). mdpi.commdpi.com This is critical for confirming that a drug candidate like JNJ-54166060 reaches its intended target in the brain and engages it at therapeutic concentrations.
While this compound itself has not been reported as a PET radioligand, its development by Janssen Pharmaceuticals occurred alongside a broader program to create such imaging agents for the P2X7 receptor. researchgate.net For instance, Janssen developed [¹¹C]JNJ-54173717 and [¹⁸F]JNJ-64413739, potent and selective P2X7R antagonists that were radiolabeled for PET imaging. iu.edufrontiersin.org The tracer [¹⁸F]JNJ-64413739, in particular, has been used for mapping P2X7 receptors in the human brain and has shown utility in preclinical receptor occupancy studies in non-human primates. iu.edunih.gov
These PET studies are vital for translational research. They enable researchers to conduct dose-dependent receptor occupancy studies, as demonstrated with the antagonist JNJ-54175446 using the [¹⁸F]JNJ-64413739 tracer in rhesus monkeys. nih.gov Such studies provide a direct link between the administered dose of a therapeutic antagonist and its engagement with the P2X7 receptor in the brain, offering crucial data to inform clinical dose selection. vietnamjournal.runih.gov The availability of these advanced imaging tools allows for a more precise preclinical evaluation of CNS-penetrant compounds like this compound.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Downstream Biochemical Pathways
The antagonism of the P2X7 receptor by this compound initiates a cascade of downstream molecular events. The P2X7 receptor is a well-established gatekeeper of inflammation, and its activation leads to the assembly of the NLRP3 inflammasome, caspase-1 activation, and the subsequent processing and release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and IL-18. mdpi.comfrontiersin.org
To gain a comprehensive understanding of these complex downstream effects, researchers are increasingly turning to the integration of "omics" technologies. mdpi.com Methodologies such as proteomics (the large-scale study of proteins) and metabolomics (the study of small molecule metabolites) provide a systems-level view of the biochemical changes that occur following P2X7 receptor blockade. mdpi.comnih.gov
By applying these technologies, researchers can:
Identify and quantify changes in protein expression: Proteomics can reveal how this compound affects the expression of proteins involved in the inflammatory cascade, neurotrophic support, or synaptic plasticity.
Map metabolic shifts: Metabolomics can uncover alterations in cellular energy pathways and the production of signaling molecules that are influenced by P2X7R activity. nih.gov
Construct interaction networks: Integrating proteomics and metabolomics data can help build detailed network models of the protein-metabolite interactions that are modulated by this compound, offering a holistic view of its mechanism of action. mdpi.com
While specific omics studies focused solely on this compound are not yet widely published, this integrative approach represents a critical future direction. It holds the promise of uncovering novel biomarkers of drug response and revealing previously unknown therapeutic effects, thereby fully elucidating the downstream biochemical consequences of P2X7 antagonism.
Comparative Preclinical Studies with Other CNS-Penetrant P2X7 Antagonists
This compound was developed as part of a broader effort by pharmaceutical companies to identify potent, selective, and brain-penetrant P2X7 receptor antagonists. Its preclinical profile is best understood in comparison to other compounds developed for similar therapeutic goals. These comparative studies are essential for benchmarking efficacy, selectivity, and pharmacokinetic properties.
Janssen Pharmaceuticals developed several other notable CNS-penetrant P2X7 antagonists, including JNJ-47965567, JNJ-42253432, and JNJ-54175446. researchgate.net this compound, an (R)-enantiomer derived from an imidazopyridine scaffold, demonstrated high potency but also notable species differences, being more potent at the human receptor than the rat receptor. uniba.it This contrasts with other compounds like JNJ-54175446, which was optimized to have more balanced high potency against both human and rat P2X7 receptors.
Below is a comparative table of this compound and other selected CNS-penetrant P2X7 antagonists based on published in vitro data.
| Compound | Human P2X7R IC₅₀ | Rat P2X7R IC₅₀ | Key Characteristics |
| This compound | 4 nM | 115 nM | High oral bioavailability in rats; significant species difference in potency. uniba.it |
| JNJ-47965567 | 5 nM | 63 nM | Early CNS-penetrant tool compound; showed efficacy in models of mania and neuropathic pain. researchgate.net |
| JNJ-42253432 | 20 nM | 16 nM | Brain-to-plasma ratio of ~1; decreased IL-1β release in the rat brain. |
| JNJ-54175446 | 1.5 nM | 3.5 nM | High potency across species; advanced into clinical trials. frontiersin.org |
| GSK-1482160 | - | - | CNS-penetrant; development discontinued (B1498344) due to lack of efficacy in a depression study. |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from multiple sources. uniba.itresearchgate.netfrontiersin.org
These comparisons highlight the subtle but critical differences in potency, species selectivity, and pharmacokinetic profiles that guide the selection of compounds for further development and for use as specific research tools.
Exploration of Novel Preclinical Disease Indications for P2X7 Receptor Antagonism
The role of the P2X7 receptor as a central mediator of inflammation has prompted the exploration of its antagonism as a therapeutic strategy across a wide range of diseases. vietnamjournal.ruresearchgate.net The development of potent, CNS-penetrant antagonists like this compound provides researchers with valuable pharmacological tools to investigate these novel indications in preclinical animal models.
The primary mechanism involves blocking P2X7-mediated microglial activation and the subsequent release of pro-inflammatory cytokines, a process implicated in numerous pathologies. frontiersin.org Key areas of exploration include:
Neurodegenerative Disorders: In conditions like Alzheimer's and Parkinson's disease, chronic neuroinflammation driven by microglial activation contributes significantly to neuronal damage. frontiersin.org P2X7R antagonists are being investigated for their potential to quell this inflammatory response and slow disease progression. frontiersin.orgfrontiersin.org
Mood Disorders: A growing body of evidence links neuroinflammation to the pathophysiology of major depressive disorder and anxiety. P2X7R is considered an attractive therapeutic target, and antagonists have been evaluated in preclinical models of depression. researchgate.net
Neuropathic Pain: P2X7 receptor activation is a key step in the signaling cascades that lead to the development and maintenance of chronic and neuropathic pain states. vietnamjournal.ruresearchgate.net
Epilepsy: Some studies suggest that P2X7 receptor antagonists can reduce the severity of seizures, pointing to a role for neuroinflammation in epilepsy. frontiersin.org
Cancer: Beyond the CNS, the P2X7 receptor is implicated in the pathobiology of various cancers, including leukemia, presenting another potential avenue for therapeutic intervention. vietnamjournal.ruresearchgate.net
The availability of well-characterized molecules such as this compound is crucial for conducting the proof-of-concept studies needed to validate the P2X7 receptor as a viable target in these and other emerging disease indications.
Development of Predictive Preclinical Models for Translational Research
A significant challenge in drug development is the high rate of clinical failure for compounds that show promise in preclinical studies. pharmaweek.com This "translational gap," often called the "Valley of Death," stems in part from the poor predictive power of traditional preclinical models. nih.gov The development of this compound and related compounds intersects with efforts to create more robust and predictive models for translational research.
To improve the likelihood of clinical success, advanced preclinical models are being developed and utilized:
Humanized Animal Models: Given the observed species differences in the potency of some P2X7R antagonists, such as this compound, genetically modified mice that express the human P2X7 receptor are increasingly valuable. mdpi.com These "humanized" models can provide more accurate data on a compound's efficacy and potency at the human target, improving the prediction of its effects in patients. mdpi.com
In Vivo Target Engagement Models: As discussed, the use of PET imaging in non-human primates allows for the direct measurement of a drug's ability to engage the P2X7 receptor in a living brain. nih.gov This provides critical pharmacokinetic/pharmacodynamic (PK/PD) data that is more likely to translate to humans than data from rodent models alone.
Integrated Multi-Omics Approaches: Utilizing omics technologies within the framework of preclinical studies can help identify translational biomarkers. These biomarkers can be used to stratify patient populations and monitor therapeutic responses in clinical trials, bridging the gap between preclinical mechanism and clinical outcome.
The thorough characterization of compounds like this compound, including its high oral bioavailability and brain penetration in rats, is essential for its use in these sophisticated models. uniba.it By testing such compounds in more predictive preclinical systems, researchers aim to reduce the attrition rate of new drug candidates and accelerate the delivery of effective therapies for CNS and inflammatory disorders.
Q & A
Q. How can researchers address potential conflicts in dual-use applications of this compound?
- Methodological Approach : Conduct risk-benefit assessments guided by institutional biosafety committees (IBCs). Screen for activity against non-therapeutic targets (e.g., neurotoxicity panels) and restrict data sharing under material transfer agreements (MTAs) .
- Reporting : Disclose all funding sources and patent applications in the manuscript’s conflict of interest section .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
